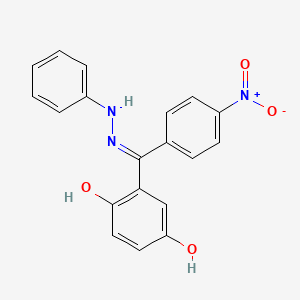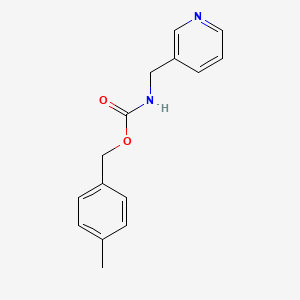
(2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone, also known as DNP-PPH, is a chemical compound that has gained significant attention in scientific research. This compound is synthesized by the reaction of 2,5-dihydroxybenzaldehyde and 4-nitrobenzaldehyde with phenylhydrazine. DNP-PPH has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. This compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby protecting cells from oxidative damage. This compound has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone in laboratory experiments is its ease of synthesis and availability. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for the study of (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone. One area of interest is the development of novel drug formulations that incorporate this compound as a key active ingredient. Another potential direction is the study of the effects of this compound on other signaling pathways and enzymes involved in disease pathogenesis. Further studies are also needed to investigate the potential toxicity and safety of this compound in vivo.
Synthesemethoden
The synthesis of (2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone is a straightforward process that involves the reaction of 2,5-dihydroxybenzaldehyde and 4-nitrobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
(2,5-dihydroxyphenyl)(4-nitrophenyl)methanone phenylhydrazone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[(E)-N-anilino-C-(4-nitrophenyl)carbonimidoyl]benzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-16-10-11-18(24)17(12-16)19(21-20-14-4-2-1-3-5-14)13-6-8-15(9-7-13)22(25)26/h1-12,20,23-24H/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIQRRNULXTYOY-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chlorophenyl)-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B6062648.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6062661.png)
![N,N-diallyl-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6062662.png)

![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6062671.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6062691.png)
![3-[(5-chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6062694.png)
![5-fluoro-N'-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-ylidene]-1H-indole-2-carbohydrazide](/img/structure/B6062698.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine](/img/structure/B6062707.png)


![N-(5-isoquinolinylmethyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6062721.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6062722.png)